molecular formula C19H24BNO4S B1591643 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide CAS No. 796061-07-9

4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide

Cat. No. B1591643
M. Wt: 373.3 g/mol
InChI Key: XJERZPFENBAXMZ-UHFFFAOYSA-N
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Description

“4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide” is a chemical compound . It is also known as “4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester” or "N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H24BNO4S . The SMILES string representation is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC © ©C © ©O3 .


Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .


Physical And Chemical Properties Analysis

This compound is solid in form . It has a molecular weight of 373.27 . The refractive index is n20/D 1.396 (lit.) . It has a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boronic acid ester intermediates, including those similar to the specified compound, have been synthesized and analyzed using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been confirmed by X-ray diffraction and further validated through density functional theory (DFT) calculations. This highlights their utility in chemical synthesis and structural analysis (P.-Y. Huang et al., 2021).

Physicochemical Properties

  • Studies on similar boronic acid ester compounds reveal insights into their physicochemical properties. These studies utilize DFT to investigate molecular electrostatic potential and frontier molecular orbitals, contributing to a better understanding of their chemical behavior (P.-Y. Huang et al., 2021).

Crystallographic and Conformational Analyses

  • The crystalline structures of compounds related to 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide have been extensively studied. These analyses help in understanding the conformational properties of such compounds, essential for their application in various scientific research areas (Qing-mei Wu et al., 2021).

Application in Detection Technologies

  • Research indicates the potential use of related boronate ester compounds in detecting hydrogen peroxide vapor. This application is particularly relevant for explosive detection, as these compounds can be modified to enhance their sensitivity and response time (Yanyan Fu et al., 2016).

Utility in Medicinal Chemistry

  • Derivatives of benzenesulfonamides, which include the specified compound, are synthesized and evaluated for their potential in medicinal applications, like inhibiting certain enzymes. This shows the compound's relevance in the development of new drugs and therapeutic agents (S. Röver et al., 1997).

Antimicrobial Applications

  • Some studies have focused on the antimicrobial properties of compounds structurally related to 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide, indicating their potential as antibacterial and antifungal agents (M. Ghorab et al., 2017).

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to hazard classifications . The hazard statements include H413 . The storage class code is 11 - Combustible Solids .

properties

IUPAC Name

4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4S/c1-14-10-12-15(13-11-14)26(22,23)21-17-9-7-6-8-16(17)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJERZPFENBAXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584514
Record name 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester

CAS RN

796061-07-9
Record name 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YT Zheng, J Song, HC Xu - The Journal of Organic Chemistry, 2021 - ACS Publications
Indole is prevalent in bioactive compounds and natural products. The development of efficient and sustainable methods to access this privileged structural scaffold has been a long-…
Number of citations: 19 pubs.acs.org

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